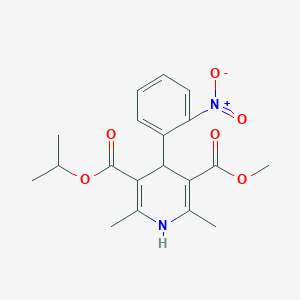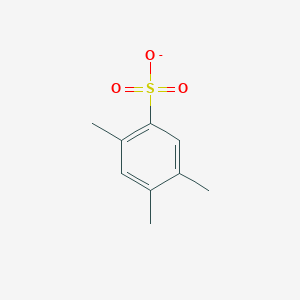![molecular formula C17H18N2O3S B280708 1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280708.png)
1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease.
Mécanisme D'action
1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one selectively binds to the α7 nAChR, which is primarily expressed in the brain and plays a crucial role in cognitive function and memory. Activation of the α7 nAChR leads to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in learning and memory processes.
Biochemical and Physiological Effects
Activation of the α7 nAChR by this compound has been shown to increase the release of acetylcholine and other neurotransmitters, leading to improved cognitive function and memory. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one has several advantages for lab experiments, including its selectivity for the α7 nAChR, which allows for more precise targeting of specific neurological pathways. However, there are also limitations to its use, such as the potential for off-target effects and the need for further testing to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one, including exploring its potential therapeutic applications in other neurological disorders such as depression and anxiety. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in humans. Finally, research on the development of novel α7 nAChR agonists with improved pharmacokinetic properties and safety profiles is also needed.
Conclusion
In conclusion, this compound is a selective agonist of the α7 nAChR with potential therapeutic applications in various neurological disorders. Its mechanism of action involves the release of neurotransmitters involved in learning and memory processes, and it has been found to have neuroprotective effects. While there are advantages and limitations to its use in lab experiments, further research is needed to explore its full potential in humans and to develop novel α7 nAChR agonists with improved pharmacokinetic properties and safety profiles.
Méthodes De Synthèse
The synthesis of 1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one involves several steps, starting with the reaction of 2-methyl-6-nitrobenzo[cd]indol-2(1H)-one with piperidine to form 1-methyl-6-nitrobenzo[cd]indol-2(1H)-one. This intermediate is then reduced to 1-methyl-6-aminobenzo[cd]indol-2(1H)-one, followed by the reaction with piperidine-1-sulfonyl chloride to yield this compound. The final product is obtained after purification by recrystallization.
Applications De Recherche Scientifique
1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, this compound has been found to have neuroprotective effects in Parkinson's disease models.
Propriétés
Formule moléculaire |
C17H18N2O3S |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
1-methyl-6-piperidin-1-ylsulfonylbenzo[cd]indol-2-one |
InChI |
InChI=1S/C17H18N2O3S/c1-18-14-8-9-15(23(21,22)19-10-3-2-4-11-19)12-6-5-7-13(16(12)14)17(18)20/h5-9H,2-4,10-11H2,1H3 |
Clé InChI |
SLBPKFCSAUXIQA-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCCC4)C=CC=C3C1=O |
SMILES canonique |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCCC4)C=CC=C3C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280626.png)


![3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B280630.png)
![9-{4-[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-2-hydroxypropoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B280631.png)




![6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B280640.png)
![6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280644.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280645.png)
![N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B280649.png)
![N-(2-hydroxyethyl)-2,3,5,6-tetramethyl-N-(2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B280650.png)
